4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H31BrN2O5 and a molecular weight of 555.474 g/mol . This compound is notable for its unique structure, which includes an allyloxy group, a bromophenyl group, and a morpholinylpropyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. The allyloxy and bromophenyl groups are then introduced through a series of substitution reactions. The morpholinylpropyl group is added in the final steps of the synthesis. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The allyloxy and bromophenyl groups may interact with enzymes or receptors, altering their activity. The morpholinylpropyl group can enhance the compound’s solubility and bioavailability, facilitating its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-methylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one These compounds share similar core structures but differ in the substituents attached to the benzoyl and phenyl groups. The unique combination of substituents in 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one gives it distinct properties and potential applications .
Properties
Molecular Formula |
C28H31BrN2O5 |
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Molecular Weight |
555.5 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31BrN2O5/c1-3-15-36-22-9-10-23(19(2)18-22)26(32)24-25(20-5-7-21(29)8-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+ |
InChI Key |
RWNCKVWOCKCRRJ-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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